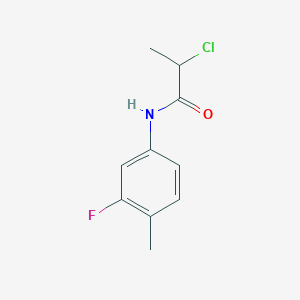

2-chloro-N-(3-fluoro-4-methylphenyl)propanamide

Description

2-Chloro-N-(3-fluoro-4-methylphenyl)propanamide is a halogenated propanamide derivative featuring a chloro-substituted propanamide backbone and a 3-fluoro-4-methylphenyl substituent on the amide nitrogen. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of α-thio-β-chloroacrylamides and related bioactive molecules . Its synthesis typically involves coupling 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol with racemic this compound, yielding 37% under optimized conditions . Analytical characterization includes HPLC (retention time: 17.8 min, purity >99%), ESI-MS (m/z 338.2 [M+H]⁺), and HR-ESI-MS, confirming its structural integrity . The fluorine and methyl groups on the phenyl ring enhance electronic and steric effects, influencing reactivity and intermolecular interactions in crystal lattices .

Properties

IUPAC Name |

2-chloro-N-(3-fluoro-4-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO/c1-6-3-4-8(5-9(6)12)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXCPHRXOYBRIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(C)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-fluoro-4-methylphenyl)propanamide typically involves the reaction of 3-fluoro-4-methylaniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-fluoro-4-methylphenyl)propanamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The amide group can be involved in oxidation or reduction reactions under specific conditions.

Hydrolysis: The compound can be hydrolyzed to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include various substituted amides.

Oxidation Reactions: Products may include oxidized derivatives of the amide.

Reduction Reactions: Products include reduced forms of the amide, such as amines.

Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-(3-fluoro-4-methylphenyl)propanamide is utilized in various scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-fluoro-4-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s structural analogs differ primarily in substituents on the phenyl ring and propanamide backbone, leading to distinct physicochemical and functional properties:

Physicochemical Properties

- Fluorine vs. Methoxy Substitution : The fluorine atom in the target compound introduces strong electronegativity, affecting hydrogen-bonding capacity and metabolic stability. In contrast, the methoxy group in 3-chloro-N-(4-methoxyphenyl)propanamide offers steric bulk and moderate electron-donating effects .

- Crystallinity : The target compound’s fluorine and methyl groups promote dense crystal packing via C–H···F and van der Waals interactions, whereas CNMP’s simpler structure allows for easier crystallization in toluene .

Commercial Availability and Pricing

- This compound: Available from Santa Cruz Biotechnology (1 g: $208; 5 g: $625), reflecting its niche research use .

- CNMP : Produced at scale via continuous processes, likely lower cost per kilogram in industrial settings .

Biological Activity

2-chloro-N-(3-fluoro-4-methylphenyl)propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group, a fluoro group, and a methyl group attached to a phenyl ring, which contribute to its unique pharmacological properties. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to modulate the activity of certain proteins involved in cellular signaling pathways. The presence of halogen substituents enhances the compound's binding affinity to these targets, facilitating its pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. In vitro assays demonstrated moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary results indicate that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines. A study reported an IC50 value of approximately 20 µM against specific cancer cell lines, showcasing its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the phenyl ring or the propanamide moiety can significantly influence its binding affinity and selectivity towards biological targets. For instance, the introduction of different substituents on the phenyl ring can enhance or diminish activity, highlighting the importance of functional group positioning.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of propanamide compounds, including this compound. The results indicated that modifications to the halogen substituents could lead to increased potency against resistant bacterial strains.

Study 2: Anticancer Potential

Another research article focused on the anticancer potential of similar compounds. It was found that certain structural modifications led to enhanced apoptosis in cancer cells, suggesting that this compound could be developed further for therapeutic applications in oncology.

Q & A

Q. How can researchers optimize the synthetic yield of 2-chloro-N-(3-fluoro-4-methylphenyl)propanamide?

Methodological Answer:

- Catalyst/Reagent Selection: Compare yields from different catalysts (e.g., triethylamine vs. DMAP) and solvents (e.g., DCM vs. THF). For example, Novak et al. achieved 84% yield using a base catalyst in anhydrous conditions .

- Temperature Control: Elevated temperatures (60–80°C) may improve reaction kinetics but risk side reactions. Ichikawa et al. reported 75% yield under reflux conditions .

- Purification Techniques: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the compound. HPLC purity >98% is achievable .

| Synthesis Route | Catalyst/Reagents | Yield | Reference |

|---|---|---|---|

| Amide coupling (Novak) | Triethylamine, DCM, 25°C | 84% | |

| Reflux (Ichikawa) | DMAP, THF, 70°C | 75% |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Confirm substitution patterns (e.g., fluorine and chlorine positions) using and NMR. Crystallography studies (e.g., torsion angles) validate structural accuracy .

- HPLC/MS: Ensure purity (>98%) and molecular weight confirmation (CHClFNO).

- X-Ray Diffraction: Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation (H373: repeated exposure risk) .

- Storage: Store in airtight containers under nitrogen to prevent hydrolysis. Avoid light and moisture .

- Waste Disposal: Neutralize with 10% NaOH solution before disposal to degrade reactive groups .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Quantum Chemical Calculations: Use DFT (e.g., Gaussian 16) to model reaction pathways. ICReDD’s reaction path search methods identify transition states and intermediates .

- Machine Learning: Train models on datasets of analogous propanamides to predict regioselectivity in electrophilic substitutions .

- Validation: Cross-check computational results with experimental kinetics (e.g., Arrhenius plots) to refine accuracy .

Q. How to resolve contradictions in reported synthetic yields for structurally similar propanamides?

Methodological Answer:

- Reproducibility Checks: Repeat reactions under identical conditions (e.g., solvent purity, catalyst batch).

- Intermediate Analysis: Use LC-MS to detect byproducts (e.g., hydrolysis to carboxylic acid) that reduce yield .

- Kinetic Studies: Perform time-resolved NMR to monitor fluorophenyl group stability during reactions .

Q. What strategies enhance the compound’s pharmacological activity in drug discovery?

Methodological Answer:

- Structure-Activity Relationship (SAR): Modify substituents (e.g., methyl to trifluoromethyl) to improve target binding. For example, fluorinated analogs showed enhanced receptor affinity in PubChem assays .

- In Vitro Testing: Use enzyme inhibition assays (e.g., kinase or protease targets) with IC measurements .

- Metabolic Stability: Assess microsomal half-life (human liver microsomes) to optimize bioavailability .

Data-Driven Research Challenges

Q. How to design experiments for studying degradation pathways under environmental conditions?

Methodological Answer:

Q. What advanced separation techniques purify trace impurities from this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.